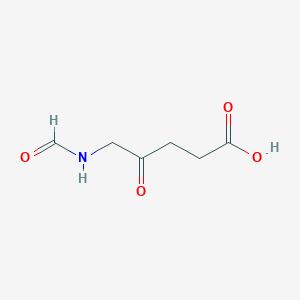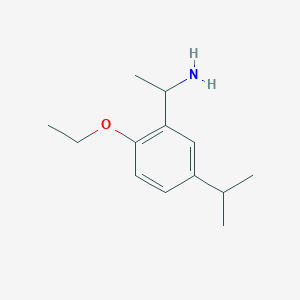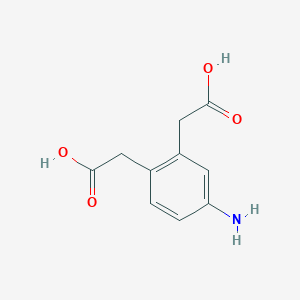
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom and three methyl groups attached to the indole ring, which may influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one can be achieved through various synthetic routesThe reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve large-scale bromination and subsequent functionalization steps under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine and methyl groups on the indole ring may enhance its binding affinity to certain receptors or enzymes, leading to biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(5-Bromo-2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one include other brominated indole derivatives and methyl-substituted indoles. These compounds share structural similarities but may differ in their reactivity and biological activities. For example:
5-Bromoindole: Lacks the additional methyl groups, which may affect its chemical properties.
2,4,6-Trimethylindole:
Eigenschaften
CAS-Nummer |
647009-46-9 |
|---|---|
Molekularformel |
C13H16BrNO |
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
1-(5-bromo-2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C13H16BrNO/c1-7-5-12-11(9(3)13(7)14)6-8(2)15(12)10(4)16/h5,8H,6H2,1-4H3 |
InChI-Schlüssel |
RIUGFRUUVZXFTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(N1C(=O)C)C=C(C(=C2C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
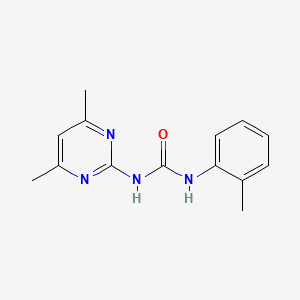
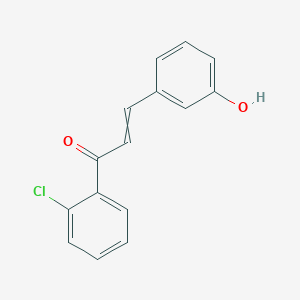

![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
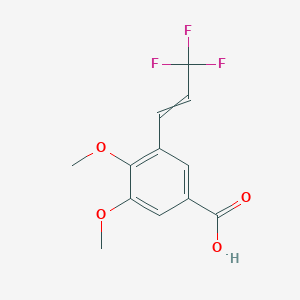

![1,2-Ethanediamine, N-[(methoxydimethylsilyl)methyl]-](/img/structure/B12594941.png)
![1-Bromo-3-{1-[(trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B12594954.png)

